

# A Comparative Analysis of Spectroscopic Data for 4'-Bromochalcone Against Literature Values

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## Compound of Interest

Compound Name: 4'-Bromochalcone

Cat. No.: B3021037

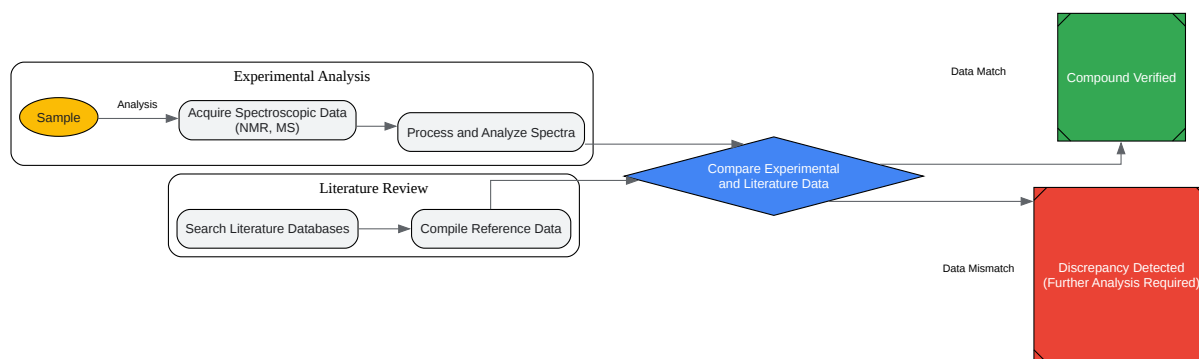
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For researchers, scientists, and professionals in drug development, accurate characterization of synthesized compounds is paramount. This guide provides a direct comparison of experimental spectroscopic data for **4'-Bromochalcone** with established literature values, offering a crucial checkpoint for compound verification.

This document outlines the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for **4'-Bromochalcone** based on published research. It also provides standardized experimental protocols for acquiring this data, ensuring a reliable cross-reference for newly synthesized samples.

## Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values to confirm the identity and purity of a synthesized compound like **4'-Bromochalcone**.



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Caption: Workflow for the comparison of experimental and literature spectroscopic data.

## Spectroscopic Data Comparison Tables

The following tables summarize the literature values for the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data of **4'-Bromochalcone**. These tables serve as a benchmark for researchers to compare their experimental findings.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4'-Bromochalcone**

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Solvent
8.10-8.08	m	2H	Aromatic Protons	Acetone-d <sub>6</sub>
7.87-7.82	m	4H	Aromatic & Vinylic (H $\beta$ ) Protons	Acetone-d <sub>6</sub>
~7.82	d, J $\approx$ 15.7 Hz	1H	H $\beta$	CDCl <sub>3</sub>
~7.47	d, J $\approx$ 15.7 Hz	1H	H $\alpha$	CDCl <sub>3</sub>

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4'-Bromochalcone**

Chemical Shift ( $\delta$ ppm)	Assignment	Solvent
189.1	Carbonyl Carbon (C=O)	Acetone-d <sub>6</sub>
145.4	Vinylic Carbon (C $\beta$ )	Acetone-d <sub>6</sub>
138.1	Aromatic Carbon	Acetone-d <sub>6</sub>
135.9	Aromatic Carbon	Acetone-d <sub>6</sub>
131.9	Aromatic Carbon	Acetone-d <sub>6</sub>
130.8	Aromatic Carbon	Acetone-d <sub>6</sub>
129.1	Aromatic Carbon	Acetone-d <sub>6</sub>
128.1	Vinylic Carbon (C $\alpha$ )	Acetone-d <sub>6</sub>
127.7	Aromatic Carbon (C-Br)	Acetone-d <sub>6</sub>

Table 3: Mass Spectrometry Data of **4'-Bromochalcone**

m/z	Assignment	Notes
286, 288	$[M]^+$ , $[M+2]^+$	Molecular ion peaks exhibiting the characteristic isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ are in an approximate 1:1 ratio). <a href="#">[1]</a> <a href="#">[2]</a>
207	$[M-\text{Br}]^+$	Fragment resulting from the loss of the bromine atom. <a href="#">[1]</a>

## Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data for **4'-Bromochalcone**. Adherence to these or similar validated methods is crucial for generating data that can be reliably compared to literature values.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **4'-Bromochalcone** sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{Acetone-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Use a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set a spectral width of approximately 10-12 ppm.

- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Typically, 16-64 scans are sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set a spectral width of approximately 200-220 ppm.
  - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
  - A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR; 77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$  NMR).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the **4'-Bromochalcone** sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe. For a sample that is soluble and volatile, gas chromatography (GC-MS) can be used.
- Ionization:
  - Use a standard electron ionization (EI) source.
  - Set the electron energy to 70 eV.
- Mass Analysis:

- Scan a mass range appropriate for the compound, for instance, from  $m/z$  50 to 350.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Data Acquisition and Analysis:
  - Record the mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) and major fragment ions.
  - Compare the obtained spectrum with literature data or a spectral database.

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## References

- 1. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
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